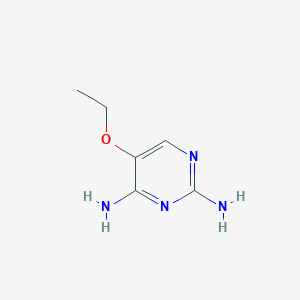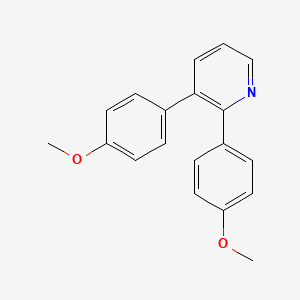
2,3-Bis(4-methoxyphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by a pyridine ring substituted with two 4-methoxyphenyl groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically uses a palladium catalyst to couple 2,3-dibromopyridine with 4-methoxyphenylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of 2,3-Bis(4-hydroxyphenyl)pyridine.
Reduction: Formation of 2,3-Bis(4-methoxyphenyl)piperidine.
Substitution: Formation of halogenated derivatives like 2,3-Bis(4-bromophenyl)pyridine.
Scientific Research Applications
2,3-Bis(4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyridine depends on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring. This coordination can influence the reactivity and properties of the metal complex. In medicinal chemistry, the compound’s methoxyphenyl groups and pyridine ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-hydroxyphenyl)pyridine
- 2,3-Bis(4-bromophenyl)pyridine
- 2,3-Bis(4-methylphenyl)pyridine
Uniqueness
2,3-Bis(4-methoxyphenyl)pyridine is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. The methoxy groups can donate electron density through resonance, making the compound more nucleophilic and potentially enhancing its ability to coordinate with metal centers or interact with biological targets.
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-16-9-5-14(6-10-16)18-4-3-13-20-19(18)15-7-11-17(22-2)12-8-15/h3-13H,1-2H3 |
InChI Key |
RQHFPTKFIXICIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


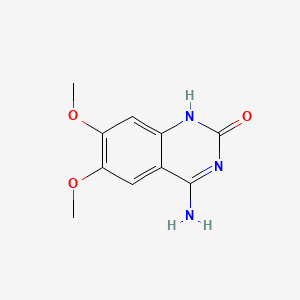
![6-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyrazine-3-carbonitrile](/img/structure/B13119521.png)
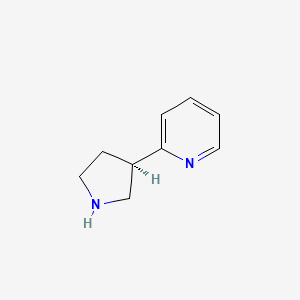
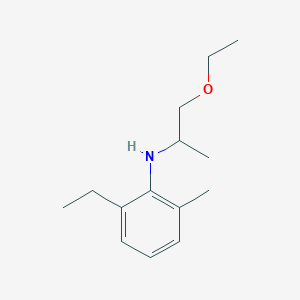
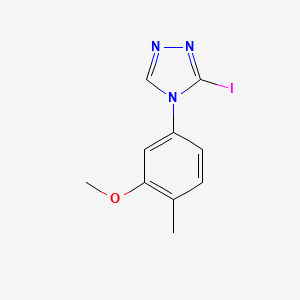

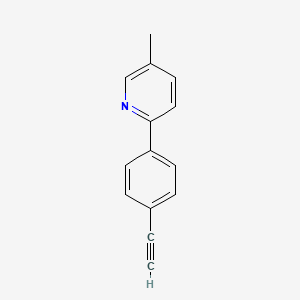
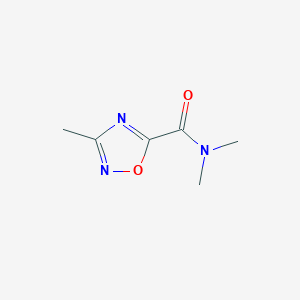
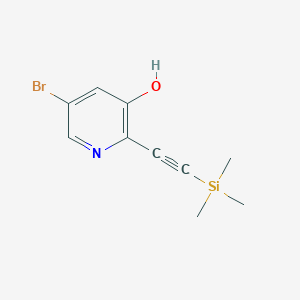
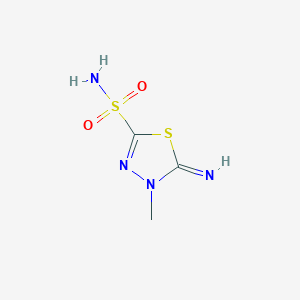


![2-Ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B13119620.png)
